molecular formula C11H14N2OS B2728973 N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide CAS No. 1249989-72-7

N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2728973
M. Wt: 222.31
InChI Key: DSGRFSXTQVYZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide, also known as CTAP, is a small molecule antagonist that has been widely used in scientific research. This compound is specifically known for its ability to block the effects of kappa-opioid receptors, which are involved in pain regulation, mood, and behavior.

Mechanism Of Action

N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide acts as a selective antagonist of kappa-opioid receptors, which are widely distributed in the central nervous system. By blocking the effects of kappa-opioid receptors, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain regulation, mood, and behavior.

Biochemical And Physiological Effects

N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. For example, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide can block the analgesic effects of kappa-opioid receptor agonists, which suggests that these receptors are involved in pain regulation. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that kappa-opioid receptor antagonists may have potential therapeutic applications in the treatment of mood disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is its selectivity for kappa-opioid receptors, which allows for specific modulation of these receptors without affecting other neurotransmitter systems. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is a small molecule antagonist, which makes it easier to administer and study in animal models. However, one limitation of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide and kappa-opioid receptors. One potential direction is the development of more potent and selective kappa-opioid receptor antagonists for use in clinical trials. Additionally, further research is needed to elucidate the role of kappa-opioid receptors in various physiological and pathological conditions, such as pain, mood, and addiction. Finally, the potential therapeutic applications of kappa-opioid receptor antagonists in the treatment of mood disorders should be further explored.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-bromo-thiophene with tert-butyl 2-bromoacetate, followed by the reaction of the resulting intermediate with methylamine and cyanide ion. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been widely used in scientific research to investigate the role of kappa-opioid receptors in various physiological and pathological conditions. For example, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been used to study the effects of kappa-opioid receptors on pain, mood, and addiction. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been used to investigate the potential therapeutic effects of kappa-opioid receptor antagonists in the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-11(2,8-12)13-10(14)7-9-5-4-6-15-9/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGRFSXTQVYZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.